

GNE-493: A Comparative Guide to a Dual Pan-PI3K/mTOR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GNE-493**, a potent dual pan-PI3K/mTOR inhibitor, with other notable PI3K inhibitors. The information is curated to facilitate an objective assessment of its performance, supported by available experimental data.

Introduction to GNE-493

GNE-493 is an orally bioavailable, small molecule inhibitor that targets all four Class I phosphoinositide 3-kinase (PI3K) isoforms (α , β , δ , and γ) and the mammalian target of rapamycin (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. **GNE-493**'s dual-action mechanism, inhibiting both PI3K and mTOR, offers a potentially more comprehensive blockade of this key oncogenic pathway.

Biochemical Potency and Selectivity

The inhibitory activity of **GNE-493** and other PI3K inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.



Inhibitor	Туре	PI3Kα (IC50, nM)	PI3Kβ (IC50, nM)	PI3Kδ (IC50, nM)	PI3Ky (IC50, nM)	mTOR (IC50, nM)	Data Source(s)
GNE-493	Dual Pan- PI3K/mT OR	3.4	12	16	16	32	[2][5][4]
Buparlisi b (BKM120	Pan-PI3K	52	166	116	262	-	[6]
Pictilisib (GDC- 0941)	Pan-PI3K	3	33	3	75	-	[1]
Copanlisi b (BAY 80-6946)	Pan-PI3K	0.5	3.7	0.7	6.4	-	[7]
Alpelisib (BYL- 719)	Isoform- Selective (α)	5	1200	290	250	-	[1]
Idelalisib (CAL- 101)	Isoform- Selective (δ)	8600	4000	19	2100	-	[1]
Taselisib (GDC- 0032)	Isoform- Selective (α, δ, γ)	0.27	3.1	0.23	1.2	-	[1]

Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes.

GNE-493 demonstrates potent, low nanomolar inhibition across all Class I PI3K isoforms and mTOR.[2][5][4] In a screening against 142 other kinases, **GNE-493** showed high selectivity, with only three other kinases being inhibited by more than 50% at a 1 μ M concentration.[5][8]



In Vitro Cellular Activity

The anti-proliferative effects of PI3K inhibitors are evaluated in various cancer cell lines.

Inhibitor	Cell Line	Cancer Type	Key Genetic Feature(s)	IC50 (nM)	Data Source(s)
GNE-493	PC3	Prostate	PTEN null	330	[8]
GNE-493	MCF-7.1	Breast	PIK3CA activating mutation	180	[8]
GNE-493	priCa-1	Prostate (primary)	-	~250 (induces apoptosis)	[9]
Pictilisib (GDC-0941)	U87MG	Glioblastoma	PTEN null	-	[1]
Buparlisib (BKM120)	Various	Solid Tumors	PI3K pathway activation	-	[6]

GNE-493 effectively inhibits the proliferation of cancer cell lines with common PI3K pathway alterations, such as PTEN loss and PIK3CA mutations.[8] Studies in primary prostate cancer cells have shown that **GNE-493** induces apoptosis and cell cycle arrest.[9]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of PI3K inhibitors is assessed in vivo using animal models, typically mice bearing human tumor xenografts.

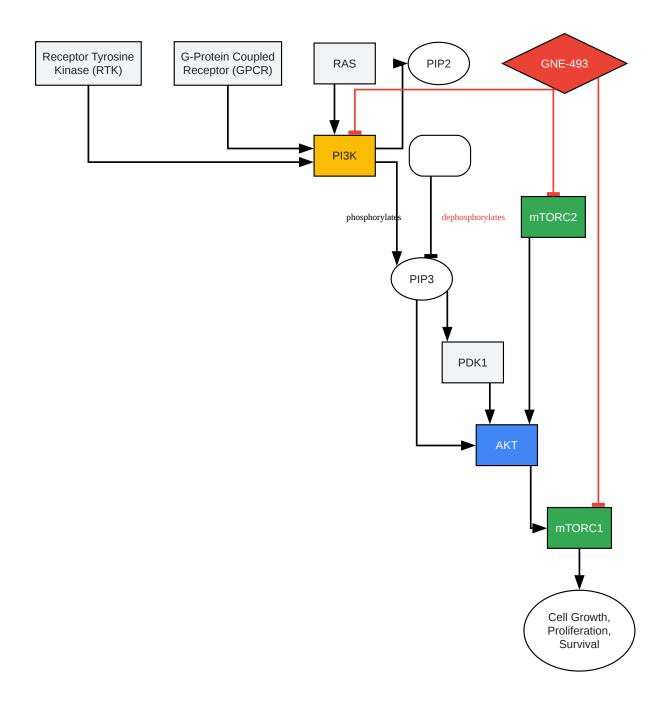


Inhibitor	Xenograft Model	Cancer Type	Dosing	Outcome	Data Source(s)
GNE-493	MCF-7.1	Breast	10 mg/kg, oral, daily	73% tumor growth inhibition at day 21	[4][8]
GNE-493	PC3	Prostate	10 mg/kg, oral, daily	Significant tumor growth inhibition	[8]
Pictilisib (GDC-0941)	U87MG	Glioblastoma	150 mg/kg, oral	98% tumor growth inhibition	[1]
Pictilisib (GDC-0941)	IGROV1	Ovarian	150 mg/kg, oral	80% tumor growth inhibition	[1]
Buparlisib (BKM120)	Patient- derived GBM	Glioblastoma	-	Prolonged survival	
Taselisib (GDC-0032)	KPL-4	Breast	3-16 mg, oral, daily	Tumor growth inhibition	[1]

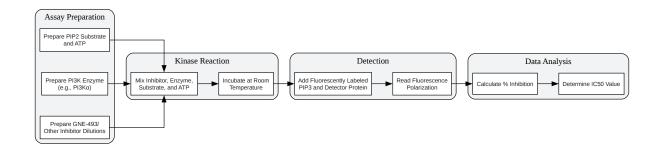
GNE-493 has demonstrated significant in vivo efficacy in both breast and prostate cancer xenograft models at a well-tolerated dose.[4][8][9] It is important to note that direct comparisons of tumor growth inhibition percentages across different studies can be misleading due to variations in the experimental models and methodologies.

Signaling Pathways and Experimental Workflows PI3K/AKT/mTOR Signaling Pathway

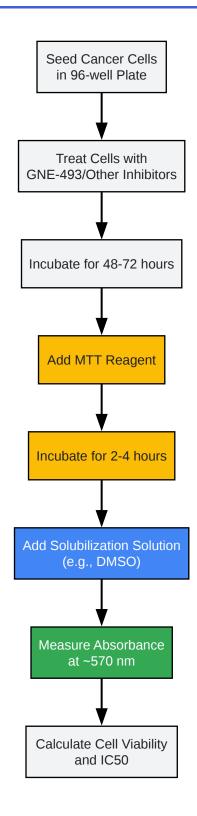












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